6,8-Dichloroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique molecular structure, which includes two chlorine substituents at the 6th and 8th positions of the imidazo[1,2-a]pyrazine ring system. Its molecular formula is and it has a molecular weight of approximately 188.01 g/mol. This compound is part of a larger class of imidazo[1,2-a]pyrazines that have garnered interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in drug development and organic electronics.
The compound is sourced from various chemical suppliers and is typically used for research purposes. Its classification falls under heterocyclic compounds, specifically imidazoles and pyrazines, which are known for their applications in pharmaceuticals and agrochemicals.
Methods of Synthesis
The synthesis of 6,8-Dichloroimidazo[1,2-a]pyrazine can be achieved through several methods. A common approach involves the cyclization of precursors such as 2,3-dichloropyrazine with formamide under reflux conditions. This reaction leads to the formation of an intermediate that subsequently cyclizes to yield the desired product .
Technical Details
Structure Data
The molecular structure of 6,8-Dichloroimidazo[1,2-a]pyrazine can be represented by several identifiers:
The compound features a bicyclic structure with nitrogen atoms contributing to its aromatic character, which is significant for its reactivity and interaction with biological targets.
Types of Reactions
6,8-Dichloroimidazo[1,2-a]pyrazine participates in various chemical reactions:
These reactions are fundamental for modifying the compound's structure to enhance its biological activity or to develop new derivatives.
The mechanism of action for 6,8-Dichloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes by forming stable complexes at their active sites, thereby preventing substrate binding and subsequent catalytic activity. This property makes it a candidate for further investigation in drug development aimed at various therapeutic targets .
Physical Properties
Chemical Properties
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 188.01 g/mol |
IUPAC Name | 6,8-dichloroimidazo[1,2-a]pyrazine |
InChI | InChI=1S/C6H3Cl2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H |
InChI Key | YVLSJHVPWXSKFE-UHFFFAOYSA-N |
These properties are essential for understanding how the compound behaves under different conditions and its potential interactions in various applications.
6,8-Dichloroimidazo[1,2-a]pyrazine has several notable applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: